N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thiophene and furan moieties. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Introduction of the Thiophene Moiety: This step may involve the use of a thiophene derivative, such as 3-carbamoyl-5-propylthiophene, which can be coupled to the quinoline core using a palladium-catalyzed cross-coupling reaction.
Addition of the Furan Moiety: The furan ring can be introduced through a similar coupling reaction, using a furan derivative like 5-methylfuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Bromine, nitric acid, and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydrogenated quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases like cancer or infectious diseases.
Industry: As a precursor for the production of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
DNA Intercalation: The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide, which have applications in organic electronics.
Furan Derivatives: Compounds like furan-2-carboxamide, which are used in the synthesis of pharmaceuticals.
Uniqueness
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to its combination of quinoline, thiophene, and furan moieties, which may confer distinct biological and chemical properties. This unique structure may enhance its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C23H21N3O3S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H21N3O3S/c1-3-6-14-11-17(21(24)27)23(30-14)26-22(28)16-12-19(20-10-9-13(2)29-20)25-18-8-5-4-7-15(16)18/h4-5,7-12H,3,6H2,1-2H3,(H2,24,27)(H,26,28) |
InChI Key |
MMIJZEAHXMITFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C)C(=O)N |
Origin of Product |
United States |
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